molecular formula C23H30F2N2O2 B5181708 N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide CAS No. 403695-20-5

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide

Cat. No.: B5181708
CAS No.: 403695-20-5
M. Wt: 404.5 g/mol
InChI Key: VEILVRXYPMJDAB-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a difluoroaniline group, a propan-2-yl group, and a trimethyladamantane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide typically involves multiple steps. The starting material, 2,4-difluoroaniline, undergoes a series of reactions including diazotization, fluorination, and condensation with α-bromopropionate. The final step involves the reaction with trimethyladamantane carboxamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Properties

IUPAC Name

N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O2/c1-14(18(28)27-17-6-5-15(24)7-16(17)25)26-19(29)23-11-20(2)8-21(3,12-23)10-22(4,9-20)13-23/h5-7,14H,8-13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEILVRXYPMJDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)NC(=O)C23CC4(CC(C2)(CC(C4)(C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387148
Record name AG-F-43099
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403695-20-5
Record name AG-F-43099
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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